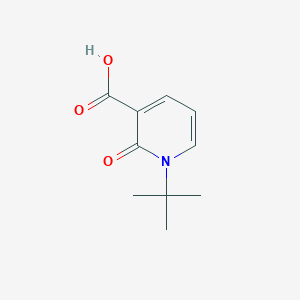![molecular formula C19H16N4O5S B2548613 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide CAS No. 899757-68-7](/img/structure/B2548613.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide, is an organic molecule featuring a unique structural framework. Its intriguing chemical structure comprises a benzoisothiazolone core fused with a pyrazolone moiety, making it a molecule of interest for various scientific fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves a multistep organic synthesis route. Key steps may include:
Formation of the benzoisothiazolone core through cyclization reactions.
Introduction of the pyrazolone moiety via condensation reactions.
Coupling of the two components under suitable conditions, often involving the use of catalysts and specific reagents.
Industrial Production Methods
For industrial production, the emphasis is on optimizing the yield and purity of the compound. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are employed to ensure product quality. Standard reaction conditions might include controlled temperatures, specific solvents, and catalysts to facilitate the synthesis on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the functional groups to higher oxidation states.
Reduction: : Reductive transformations, potentially altering the core structure.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, altering specific sites on the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution conditions: : Use of halides, acids, or bases to facilitate the reaction.
Major Products Formed
Major products depend on the specific reaction. For instance, oxidation might yield a sulfonate derivative, while reduction could lead to a simpler hydrocarbon chain.
Wissenschaftliche Forschungsanwendungen
The compound finds applications across multiple disciplines:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Investigated for its potential activity against various biological targets, including enzymes and receptors.
Medicine: : Explored for its pharmacological properties, possibly serving as a lead compound for drug development.
Industry: : Utilized in the creation of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. Its activity might be mediated through pathways involving signal transduction, modulation of gene expression, or inhibition of catalytic activity. The exact pathways depend on the context of its application, whether in a biological system or a chemical process.
Vergleich Mit ähnlichen Verbindungen
When compared to structurally similar compounds, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide stands out due to its unique structural features:
Benzoisothiazolone derivatives: : Often used in materials science and pharmaceuticals.
Pyrazolone derivatives: : Commonly found in anti-inflammatory and analgesic medications.
List of Similar Compounds
4-methyl-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide.
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butyramide.
2-(3-oxo-1,1-dioxido-1,2-benzisothiazol-2(3H)-yl)-N-(3-oxo-1,2-dihydro-2H-pyrazol-5-yl)acetamide.
This detailed overview should give you a comprehensive understanding of the compound and its relevance in various scientific domains. Enjoy exploring the fascinating world of organic chemistry!
Eigenschaften
IUPAC Name |
N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c24-17(20-16-12-18(25)23(21-16)13-6-2-1-3-7-13)10-11-22-19(26)14-8-4-5-9-15(14)29(22,27)28/h1-9H,10-12H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZABRXUUTUBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)


![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2548539.png)




![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2548553.png)
